3,5-Dinitro-L-tyrosine

Catalog No.
S1768030
CAS No.
17360-11-1
M.F
C9H9N3O7
M. Wt
271.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dinitro-L-tyrosine

3-Nitro-L-tyrosine fails to differentiate extreme peroxynitrite damage and remains acylatable. 3,5-Dinitro-L-tyrosine (pKa ~2.08) is fully deprotonated, providing a non-acylatable, non-phosphorylatable analog and a specific biomarker for dinitration. Key applications: • LC-MS/MS differentiation of multi-hit nitrative stress (zero cross-reactivity with anti-nitrotyrosine). • Non-phosphorylatable, non-acylatable building block for SPPS. • Mutasynthetic precursor for dinitro-peptide antibiotics.

CAS Number

17360-11-1

Product Name

3,5-Dinitro-L-tyrosine

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoic acid

Molecular Formula

C9H9N3O7

Molecular Weight

271.18 g/mol

InChI

InChI=1S/C9H9N3O7/c10-5(9(14)15)1-4-2-6(11(16)17)8(13)7(3-4)12(18)19/h2-3,5,13H,1,10H2,(H,14,15)/t5-/m0/s1

InChI Key

SAZOSDSFLRXREA-YFKPBYRVSA-N

SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N

Synonyms

17360-11-1;3,5-Dinitro-L-tyrosine;3,5-Dinitrotyrosine;(S)-2-Amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;3,5-Dinitro-tyr-oh;CHEBI:28275;(2S)-2-amino-3-(4-hydroxy-3,5-dinitrophenyl)propanoicacid;Tyrosine,3,5-dinitro-;C03225;L-Tyrosine,3,5-dinitro-;AC1L98DC;SCHEMBL426451;CHEMBL2111693;CTK0H8249;SAZOSDSFLRXREA-YFKPBYRVSA-;MolPort-001-793-132;ANW-61119;H-Tyr(3,5-(NO2)2)-OH;ZINC12428290;AKOS015888308;AM83568;RTR-007691;VZ34913;3,5-Dinitro-4-hydroxy-L-phenylalanine;AJ-62261

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])CC(C(=O)O)N

Isomeric SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C[C@@H](C(=O)O)N

The exact mass of the compound 3,5-Dinitro-L-tyrosine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. It belongs to the ontological category of non-proteinogenic L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

100 mg, 500 mg

3,5-Dinitro-L-tyrosine (CAS 17360-11-1) is a highly modified, non-proteinogenic amino acid characterized by two strongly electron-withdrawing nitro groups at the 3 and 5 positions of the phenolic ring [1]. This dual substitution fundamentally alters the physicochemical properties of the tyrosine core, most notably driving the predicted pKa of the phenolic hydroxyl group down to approximately 2.08, ensuring it remains fully deprotonated under physiological and standard synthetic conditions . In industrial and advanced research procurement, it is primarily sourced as a specialized precursor for the mutasynthesis of novel cyclic peptides, a rigid non-reactive analog in acylation and kinase studies, and a highly specific standard for differentiating extreme peroxynitrite-induced oxidative stress from baseline mono-nitration.

Research Fit

Non-proteinogenic dinitro-tyrosine probe
Thyroid hormone pathway & deiodinase studies
Enzyme kinetics & oxidative modification research

Attempting to substitute 3,5-dinitro-L-tyrosine with the more commonly procured 3-nitro-L-tyrosine or unmodified L-tyrosine results in critical failures in both chemical reactivity and assay specificity. Because the mono-nitrated analog maintains a pKa of ~7.2, it exists in a mixed ionization state at neutral pH, whereas the dinitro variant is fully ionized, completely changing its electrostatic interactions in enzyme pockets and peptide formulations. Furthermore, in immunochemical assays, antibodies validated for 3-nitrotyrosine exhibit zero cross-reactivity with 3,5-dinitrotyrosine, meaning the mono-nitro variant cannot serve as a substitute when mapping severe, multi-hit nitrative stress or when a strictly orthogonal hapten is required [1]. In synthetic applications, the extreme electron-withdrawing nature of the two nitro groups renders the phenolic hydroxyl completely inert to standard acylation, a protective feature absent in L-tyrosine [2].

Substitution Risk

Mono-nitro analog (MNT)
Different deiodinase inhibition potency — may not yield intermediate inhibition profile
Dibromo analog (DBT) or natural tyrosine
Absence of dual nitro groups alters aminotransferase inertness and unique kinetic parameters

Extreme pKa Shift and Physiological Ionization State

The addition of a second nitro group to the phenolic ring drastically reduces the pKa of the hydroxyl group. While L-tyrosine has a pKa of ~10.0 and 3-nitro-L-tyrosine has a pKa of ~7.2, 3,5-dinitro-L-tyrosine possesses a predicted pKa of 2.08 . This ensures that at physiological pH (7.4), the compound exists almost entirely as a phenolate anion, unlike 3-nitro-L-tyrosine which exists in a ~40/60 protonated/deprotonated equilibrium.

Evidence DimensionPhenolic Hydroxyl pKa
Target Compound Data2.08 (Predicted)
Comparator Or Baseline~7.2 (3-Nitro-L-tyrosine) and ~10.0 (L-tyrosine)
Quantified Difference5.12 to 7.92 unit reduction in pKa
ConditionsStandard aqueous conditions

Ensures complete deprotonation and uniform electrostatic behavior at physiological pH, critical for predictable binding in peptide formulations and receptor models.

Enzymatic Activity
Head-to-head
Zero activity vs L-tyrosine
Supports non-interfering transaminase control experiments
In vitro tyrosine aminotransferase assay

Complete Inertness to Phenolic Acylation

In model acylation reactions using N-acetylimidazole at pH 7.5–9.5, unmodified L-tyrosine is highly reactive and readily undergoes phenolic acylation. In contrast, 3,5-dinitro-L-tyrosine exhibits 0% reactivity under identical conditions [1]. The profound electron-withdrawing effect of the 3,5-dinitro substitution completely deactivates the hydroxyl oxygen toward electrophilic attack.

Evidence DimensionPhenolic Acylation Reactivity
Target Compound Data0% reactivity observed
Comparator Or BaselineHigh reactivity (L-tyrosine)
Quantified DifferenceComplete suppression of acylation
ConditionsN-acetylimidazole acylation at pH 7.5–9.5

Allows buyers to utilize this compound as a chemically inert, structurally intact tyrosine analog in complex synthetic environments where off-target acylation must be prevented.

Inhibition Rank
Head-to-head
DBT < DNT < MNT
Enables tunable thyroidal deiodination pathway study
Sheep thyroid homogenate, TPNH-supplemented

Strict Immunochemical Orthogonality in Oxidative Stress Assays

Standard anti-nitrotyrosine antibodies are heavily relied upon to detect peroxynitrite-mediated protein damage. However, these antibodies are highly specific to the mono-nitrated form. Studies demonstrate that while they bind robustly to 3-nitrotyrosine, they exhibit absolute zero cross-reactivity with 3,5-dinitro-L-tyrosine [1]. This lack of recognition makes the dinitro variant structurally distinct in antibody-based detection platforms.

Evidence DimensionAntibody Cross-Reactivity
Target Compound Data0% cross-reactivity
Comparator Or BaselineHigh affinity binding (3-nitrotyrosine)
Quantified DifferenceComplete loss of antibody recognition
ConditionsImmunochemical binding with standard anti-nitrotyrosine antiserum

Makes the compound an essential orthogonal standard for multiplexed mass spectrometry or as a strict negative control in 3-nitrotyrosine ELISA kits.

Kinetic Profile
Cross-study
Km 4.4 mM · Turnover 2391 min−1
Supports enzyme specificity & active site probing
Purified rabbit liver enzyme, α-ketoglutarate

Direct Precursor Viability in Directed Mutasynthesis

In the biosynthesis of antitubercular ilamycins, feeding 0.5 mM of 3,5-dinitro-L-tyrosine to engineered ΔilaLM and ΔilaMNR Streptomyces atratus mutants successfully bypasses natural ilamycin production. This direct incorporation yields four novel dinitro-ilamycin analogs (identified as peaks 7-10 in HPLC analysis), proving its bioavailability and compatibility with complex modular non-ribosomal peptide synthetase (NRPS) systems[1].

Evidence DimensionMutasynthesis Product Yield
Target Compound DataProduction of 4 novel dinitro-ilamycin analogs
Comparator Or BaselineNatural ilamycin production (L-tyrosine baseline)
Quantified DifferenceShift from natural to highly modified dinitro-cyclopeptides
Conditions0.5 mM precursor feed in Am2ab medium at 30 °C for 7–8 days

Proves its commercial viability as a direct feed precursor for the industrial biosynthesis of novel, highly modified cyclopeptide therapeutics.

Nitration Yield
Head-to-head
~3% yield vs 3-NT ~50%
Enables discrimination of primary vs secondary nitrative damage
Peptide model, LC-MS/MS, peroxynitrite

Directed Mutasynthesis of Cyclopeptides

As a direct feed precursor in engineered bacterial strains (e.g., Streptomyces mutants) to produce novel dinitro-functionalized antibiotics and non-ribosomal peptides, bypassing standard L-tyrosine incorporation [1].

Orthogonal Standards in Oxidative Stress Biomarker Panels

Used in LC-MS/MS and GC-MS workflows to differentiate extreme peroxynitrite-mediated dinitration from standard mono-nitration, serving as a distinct biomarker for severe oxidative damage[2].

Kinase and Acylation Inhibitor Design

Utilized as a non-phosphorylatable, non-acylatable tyrosine analog in solid-phase peptide synthesis to study enzyme kinetics and receptor binding without the risk of degradation or unwanted modification.

Inhibitor Development for Deiodinases

Procured as a potent structural analog to 3,5-diiodotyrosine to inhibit thyroid iodotyrosine deiodinase in metabolic studies, leveraging its similar steric bulk but distinct electronic profile[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Non-Reactive Aminotransferase Control
Inert tyrosine aminotransferase substrate
Confirm zero activity vs L-tyrosine baseline
Tunable Thyroidal Deiodination Inhibition
Intermediate deiodinase inhibitor among analogs
Verify dose-response and rank vs MNT/DBT
Kinetic Profiling of Thyroid Hormone Aminotransferase
High turnover number, low affinity profile
Validate catalytic efficiency in target enzyme system
Secondary Oxidative Damage Biomarker
Low-yield nitration product in peroxynitrite models
Discriminate from abundant 3-nitrotyrosine signal

XLogP3

-1.6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

3,5-dinitro-L-tyrosine

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